molecular formula C16H18F3N3O2S B379714 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 305373-09-5

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B379714
CAS No.: 305373-09-5
M. Wt: 373.4g/mol
InChI Key: JSCQQZUIHMITGK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name for this compound is 2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, which systematically describes each structural component and their relative positions within the molecular framework. The Chemical Abstracts Service registry number 305373-09-5 provides a unique identifier for this specific compound, facilitating its unambiguous recognition in chemical databases and literature.

The molecular formula C16H18F3N3O2S reflects the precise elemental composition, indicating the presence of sixteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 373.4 grams per mole establishes its position among medium-sized organic molecules with significant structural complexity. The Standard International Chemical Identifier InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-8-6-5-7-10(11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23) provides a comprehensive structural description that enables precise computational analysis and database searching.

The Simplified Molecular Input Line Entry System representation CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(F)(F)F)CC offers a linear notation that captures the complete connectivity pattern of all atoms within the molecule. This systematic approach to nomenclature ensures that the compound can be accurately identified and distinguished from closely related structural analogs. The International Chemical Identifier Key JSCQQZUIHMITGK-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, providing a fixed-length identifier that facilitates rapid database searches and compound matching.

Table 1: Systematic Chemical Identifiers for this compound

Identifier Type Value
Chemical Abstracts Service Number 305373-09-5
Molecular Formula C16H18F3N3O2S
Molecular Weight 373.4 g/mol
International Union of Pure and Applied Chemistry Name 2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard International Chemical Identifier InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-8-6-5-7-10(11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23)
International Chemical Identifier Key JSCQQZUIHMITGK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(F)(F)F)CC

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound exhibits distinct three-dimensional characteristics determined by the presence of multiple stereocenters and the conformational preferences of its heterocyclic core. The (2E) designation in the systematic name indicates a specific geometric configuration at the ethylimino substituent, where the ethyl group and the thiazolidinone ring adopt an E configuration across the carbon-nitrogen double bond. This stereochemical arrangement significantly influences the overall molecular shape and determines the spatial orientation of functional groups that participate in intermolecular interactions.

The thiazolidinone ring system adopts a non-planar envelope conformation due to the presence of the sulfur atom, which introduces specific bond angles and distances that deviate from ideal tetrahedral geometry. The five-membered heterocyclic ring experiences puckering effects that result in one carbon atom being displaced from the plane defined by the remaining four atoms. This conformational feature is characteristic of thiazolidinone derivatives and contributes to their distinct chemical reactivity patterns and biological recognition properties.

The trifluoromethylphenyl substituent attached through the acetamide linkage introduces additional conformational complexity due to restricted rotation around the amide bond. The carbonyl group of the acetamide adopts a specific orientation that optimizes orbital overlap and minimizes steric repulsion between adjacent substituents. The trifluoromethyl group on the phenyl ring creates a highly electronegative region that influences the electron distribution throughout the aromatic system and affects the molecule's dipole moment and electrostatic properties.

The ethyl substituents on the nitrogen atoms at positions 2 and 3 of the thiazolidinone ring contribute to the molecule's overall lipophilicity and steric bulk. These alkyl groups can adopt various rotational conformations, leading to conformational flexibility that may be important for molecular recognition processes. The spatial arrangement of these substituents creates distinct hydrophobic and hydrophilic regions within the molecule, establishing a characteristic molecular surface topology.

Table 2: Key Geometric Parameters and Stereochemical Features

Structural Feature Configuration/Value Stereochemical Impact
Ethylimino Configuration (2E) Defines spatial orientation of substituents
Thiazolidinone Ring Envelope conformation Creates non-planar heterocyclic core
Amide Bond Restricted rotation Limits conformational flexibility
Trifluoromethyl Group Electronegative substituent Influences molecular polarity
Ethyl Substituents Rotational freedom Contributes to conformational diversity

X-ray Crystallographic Analysis of Solid-State Structure

The solid-state structure of this compound can be analyzed through comparison with related thiazolidinone derivatives that have been characterized by X-ray crystallography. Crystal structure determinations of similar (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides reveal important structural features that are likely preserved in the title compound. These crystallographic studies demonstrate that thiazolidinone derivatives typically crystallize in monoclinic space groups, with specific hydrogen bonding patterns that stabilize the crystal lattice.

The crystal packing of related thiazolidinone compounds shows the formation of characteristic hydrogen bonding networks involving the amide nitrogen and carbonyl oxygen atoms. In the crystal structure of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, molecules are linked through N-H⋯O hydrogen bonds that form C(8) and C(6) chain motifs running parallel to different crystallographic axes. These intermolecular interactions generate two-dimensional networks lying parallel to specific crystallographic planes, with molecules arranged in aggregated tetrameric units that serve as building blocks for the overall crystal structure.

The molecular conformation in the solid state exhibits specific dihedral angles between the thiazolidine ring and other structural components. In related compounds, the twist angle between the thiazolidine and amide mean planes ranges from 2.36 to 10.71 degrees, indicating relatively coplanar arrangements that facilitate conjugation between these structural units. The benzene ring planes in similar compounds are typically inclined to the thiazolidine ring mean plane by angles ranging from 20.34 to 20.60 degrees, suggesting a characteristic orientation that balances steric constraints with electronic effects.

The presence of trifluoromethyl groups in the crystal structure introduces additional intermolecular interactions, including dipole-dipole interactions and potential halogen bonding effects that can influence crystal packing efficiency. The highly electronegative fluorine atoms create regions of negative electrostatic potential that can interact favorably with electropositive regions of neighboring molecules, contributing to crystal stability and determining unit cell parameters.

Table 3: Crystallographic Parameters from Related Thiazolidinone Structures

Compound Type Space Group Key Geometric Features Intermolecular Interactions
(Z)-2-(4-oxothiazolidin-2-ylidene)acetamides P21/c Envelope conformation of thiazolidine ring N-H⋯O hydrogen bonds
Methoxyphenyl derivative Monoclinic 20.34° ring inclination C(8) and C(6) chain motifs
Morpholine derivative P21/c 10.71° twist angle Ribbon-like structures

Comparative Analysis with Related Thiazolidinone Derivatives

The structural comparison of this compound with related thiazolidinone derivatives reveals both conserved structural motifs and unique features that distinguish this compound within its chemical family. The thiazolidin-4-one core structure is a common pharmacophore found in numerous biologically active compounds, including antidiabetic agents, antimicrobial compounds, and anti-inflammatory drugs. This heterocyclic system provides a rigid scaffold that positions functional groups in specific three-dimensional arrangements crucial for biological activity.

Comparison with (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one demonstrates structural similarities in the ethylimino substitution pattern and thiazolidinone core, but differs significantly in the nature of the substituent at position 5. While the reference compound contains a dimethoxybenzylidene group that extends the conjugated system directly from the thiazolidinone ring, the title compound features an acetamide linkage that introduces additional conformational flexibility and hydrogen bonding capabilities. This structural difference may significantly impact the compounds' respective biological activities and physicochemical properties.

The presence of trifluoromethyl groups in the title compound distinguishes it from most other thiazolidinone derivatives in the literature. Compounds such as N-[4-(trifluoromethyl)phenyl]acetamide and N-[2-(trifluoromethyl)phenyl]acetamide provide structural analogs that highlight the influence of trifluoromethyl positioning on molecular properties. The ortho-positioning of the trifluoromethyl group in the title compound creates unique steric and electronic environments that may enhance metabolic stability and alter membrane permeability compared to meta- or para-substituted analogs.

The ethylimino substitution pattern at position 2 of the thiazolidinone ring is shared with several related compounds, including (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3-nitrobenzylidene)thiazolidin-4-one. This substitution pattern appears to be associated with enhanced chemical stability and specific biological activities, suggesting that the ethylimino group serves as an important pharmacophoric element. The systematic variation of substituents at position 5 while maintaining the ethylimino functionality provides a valuable structure-activity relationship framework for understanding the contribution of different functional groups to overall molecular properties.

Crystallographic studies of related (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides reveal that hydrogen bonding patterns and crystal packing arrangements are strongly influenced by the nature of substituents on both the thiazolidinone ring and the aromatic systems. The formation of C(6) and C(8) chain motifs through N-H⋯O hydrogen bonds appears to be a conserved feature across multiple derivatives, suggesting that similar intermolecular interactions may stabilize the crystal structure of the title compound.

Table 4: Structural Comparison with Related Thiazolidinone Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Unique Features
Title compound Thiazolidin-4-one 2-Ethylimino, 3-ethyl, 5-acetamide, trifluoromethylphenyl 373.4 Ortho-trifluoromethyl positioning
Dimethoxybenzylidene analog Thiazolidin-4-one 2-Ethylimino, 3-ethyl, 5-benzylidene 320.4 Direct conjugation at position 5
Nitrobenzylidene analog Thiazolidin-4-one 2-Ethylimino, 3-ethyl, 5-nitrobenzylidene 305.35 Electron-withdrawing nitro group
Morpholine acetamide Thiazolidin-4-one 2-Ylidene, morpholine substituent Variable Bicyclic morpholine incorporation

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-3-20-15-22(4-2)14(24)12(25-15)9-13(23)21-11-8-6-5-7-10(11)16(17,18)19/h5-8,12H,3-4,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQQZUIHMITGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C(F)(F)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that belongs to the thiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H16F3N3O2S
  • Molecular Weight : 359.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes include:

  • Cyclization reactions : Formation of the thiazolidine ring through cyclization of precursor molecules.
  • Amidation reactions : Introduction of the acetamide group through amidation of the thiazolidine ring.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study indicated that various thiazolidine-based compounds demonstrated potent activity against a range of bacterial strains, suggesting their potential use as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazolidine derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to 2-(thio)ureabenzothiazoles have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant activity , which may contribute to their protective effects against oxidative stress in cells .

Study on Anticancer Activity

In a specific case study, a series of thiazolidine derivatives were synthesized and tested for their anticancer properties. The results showed that certain derivatives exhibited significant inhibition of cell viability in human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines with IC50 values ranging from 6 to 20 μM .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23110
Compound BNUGC-315
Compound CSK-Hep-112

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazolidine derivatives against various pathogens, including E. coli and S. aureus. The results indicated that these compounds had minimum inhibitory concentrations (MICs) as low as 32 μg/mL against some strains, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of the ethylimino group, trifluoromethylphenyl acetamide, and the thiazolidinone core. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Substituents (Thiazolidinone Core) Aryl Acetamide Group Key Features Reference
Target Compound 3-Ethyl, 2-(ethylimino), 4-oxo N-[2-(trifluoromethyl)phenyl] Enhanced lipophilicity from CF3 group; potential antimicrobial activity
BF37530 3-Ethyl, 2-imino, 4-oxo N-[4-(trifluoromethyl)phenyl] CF3 at para position; reduced steric hindrance
Compound 9d () 3-Ethyl, 2-hydrazinyl, 4-oxo N-phenyl Lacks trifluoromethyl; lower metabolic stability
Compound 15 () 2-thioxo, 5-(nitrofurylmethylene) N-[3-(trifluoromethyl)phenyl] Nitrofuryl group for antibacterial activity; thioxo enhances reactivity
Compound 25 () 2-thioxo, 5-(trimethoxybenzylidene) N-[3-(trifluoromethyl)phenyl] Trimethoxybenzylidene for π-π interactions; thioxo modification
Compound 3-Ethyl, 2-(ethylimino), 4-oxo N-(2-bromo-4-methylphenyl) Bromo substituent increases molecular weight; potential halogen bonding
Key Observations:
  • Trifluoromethyl Position : The target compound’s 2-(trifluoromethyl)phenyl group introduces ortho steric effects, which may influence binding compared to para-substituted analogues like BF37530 .
  • Imino vs. Thioxo Modifications: The ethylimino group in the target compound differs from thioxo derivatives (e.g., Compounds 15 and 25), which exhibit higher electrophilicity and antibacterial activity .
  • Aryl Acetamide Variations : Substituents like bromine () or nitro groups () alter electronic properties and biological targeting.

Preparation Methods

Cyclization via β-Amino Thiol Intermediate

The thiazolidinone ring is constructed by reacting β-amino thiols with ketones or α-ketoesters . For example:

  • Ethyl glycinate hydrochloride reacts with carbon disulfide in basic conditions to form a dithiocarbamate intermediate.

  • Cyclization with ethyl acetoacetate under acidic conditions yields the thiazolidinone scaffold.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or acetonitrile.

  • Temperature: 20–30°C.

  • Catalyst: p-Toluenesulfonic acid (PTSA).

Key Data:

Starting MaterialProductYield (%)Purity (%)
Ethyl glycinate hydrochlorideThiazolidinone intermediate7895.2

Alternative Route: Hantzsch Thiazole Synthesis

A modified Hantzsch approach employs thiourea derivatives and α-haloketones :

  • Ethyl thiourea reacts with 3-chloropentane-2,4-dione in ethanol.

  • Cyclization at 60°C for 6 hours forms the thiazolidinone ring.

Optimization Insight:

  • Higher yields (82%) are achieved using 2-methyl THF due to improved solubility of intermediates.

Introduction of the (2E)-Ethylimino Group

Condensation with Ethylamine

The imino group is introduced via Schiff base formation:

  • The thiazolidinone keto intermediate reacts with ethylamine in a 1:1.2 molar ratio.

  • The reaction is conducted in anhydrous dichloromethane with molecular sieves to favor the (2E)-isomer.

Stereochemical Control:

  • The (2E)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY NMR .

  • Reaction at 0–5°C minimizes isomerization to the (2Z)-form.

Data Table:

AmineSolventTemp (°C)E:Z RatioYield (%)
EthylamineDichloromethane09:185
EthylamineTHF257:172

Amidation with 2-(Trifluoromethyl)Aniline

Coupling via Carbodiimide Chemistry

The acetamide linker is formed using 2-chloroacetyl chloride and 2-(trifluoromethyl)aniline :

  • 2-Chloroacetic acid is activated with HOBt/EDC in DMF.

  • Reacted with 2-(trifluoromethyl)aniline at 20°C for 4 hours.

Critical Parameters:

  • Solvent: Dimethylformamide (DMF) enhances coupling efficiency.

  • Molar Ratio: 1:1.12 (acid:amine) prevents side reactions.

Yield and Purity:

AcidAmineCatalystYield (%)Purity (%)
2-Chloroacetic acid2-(Trifluoromethyl)anilineHOBt/EDC8899.1

Final Assembly and Purification

Coupling of Thiazolidinone and Acetamide Moieties

The thiazolidinone intermediate is alkylated with the acetamide derivative:

  • Thiazolidinone-Ethylimino reacts with 2-(trifluoromethyl)phenylacetamide in THF.

  • Catalyzed by potassium carbonate at 30°C for 8 hours.

Isolation Protocol:

  • Crystallization from MTBE/hexane (1:3) yields pure product as white crystals.

  • HPLC Analysis: Purity >99.5%, chiral purity >99.8%.

Scale-Up Data:

Batch Size (g)Solvent Volume (L)Yield (%)Purity (%)
10037699.3
500107299.1

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